2-{[1-(6-Ethoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline
Description
This compound is a quinoxaline derivative featuring a pyrrolidin-3-yloxy group at the 2-position of the quinoxaline core. The pyrrolidine moiety is further substituted at the 1-position with a 6-ethoxypyridine-3-carbonyl group, introducing both lipophilic (ethoxy) and hydrogen-bonding (carbonyl) functionalities.
Properties
IUPAC Name |
(6-ethoxypyridin-3-yl)-(3-quinoxalin-2-yloxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-2-26-18-8-7-14(11-22-18)20(25)24-10-9-15(13-24)27-19-12-21-16-5-3-4-6-17(16)23-19/h3-8,11-12,15H,2,9-10,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYIJPUAFWPKIHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C(=O)N2CCC(C2)OC3=NC4=CC=CC=C4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(6-Ethoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyridine Intermediate: Starting with 6-ethoxypyridine, the compound is subjected to halogenation to introduce a reactive halide group.
Formation of the Quinoxaline Intermediate: Quinoxaline is synthesized through the condensation of o-phenylenediamine with a suitable diketone.
Coupling Reaction: The pyridine and quinoxaline intermediates are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to form the desired product.
Final Cyclization: The intermediate product undergoes cyclization with pyrrolidine under basic conditions to yield 2-{[1-(6-Ethoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the quinoxaline moiety, converting it to dihydroquinoxaline derivatives.
Substitution: The ethoxy group on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: N-oxide derivatives of the pyrrolidine ring.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Structural Features
The compound features a quinoxaline ring, which is known for its biological activity, combined with a pyrrolidine unit that enhances its potential for interaction with biological targets. The ethoxypyridine substituent is significant for its role in modulating the compound's pharmacological properties.
Medicinal Chemistry
Therapeutic Potential:
Research indicates that 2-{[1-(6-Ethoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This suggests its potential use in treating inflammatory diseases such as arthritis and other chronic conditions.
Case Study:
A study conducted on similar quinoxaline derivatives demonstrated their efficacy in reducing inflammation markers in animal models, paving the way for further exploration of this compound's therapeutic applications .
Organic Synthesis
Building Block for Complex Molecules:
The compound serves as a valuable building block in organic synthesis, allowing chemists to construct more complex molecular architectures through functional group transformations. Its unique structure facilitates various reactions, including:
- Nucleophilic Substitution Reactions: The ether functionality can be exploited for further derivatization.
- Cyclization Reactions: The presence of the pyrrolidine unit allows for cyclization to form new heterocyclic compounds.
Data Table: Synthetic Transformations
| Reaction Type | Description | Potential Products |
|---|---|---|
| Nucleophilic Substitution | Reaction with nucleophiles on the ether oxygen | New derivatives with varied biological activity |
| Cyclization | Formation of new heterocycles | Expanded library of quinoxaline derivatives |
Mechanism of Action:
Initial findings suggest that the compound may interact with specific receptors involved in inflammatory pathways. Understanding these interactions is crucial for assessing its safety and efficacy profile.
Experimental Insights:
In vitro studies have shown that derivatives of quinoxaline can inhibit specific enzymes related to inflammation, indicating a promising avenue for drug development .
Mechanism of Action
The mechanism of action of 2-{[1-(6-Ethoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in key biological pathways.
Pathways Involved: It modulates signaling pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The following compounds share the quinoxaline-pyrrolidine core but differ in substituents, leading to variations in physicochemical and biological properties:
Physicochemical Properties
- The ethoxy-pyridine carbonyl group in the target compound balances lipophilicity (ethoxy) and polarity (carbonyl), which may improve bioavailability compared to sulfonyl or fluorophenyl analogs .
- Melting Points :
- The pyrazolo-pyridine analog () exhibits a high melting point (248–251°C), attributed to its rigid fused-ring system . The target compound’s melting point is unrecorded but may be lower due to the flexible pyrrolidine linker.
Biological Activity
The compound 2-{[1-(6-Ethoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline (CAS Number: 2191216-46-1) is a novel heterocyclic compound with potential biological activities. This article delves into its structural characteristics, synthesis, and biological activities, particularly focusing on its pharmacological implications.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of 364.4 g/mol. The structure incorporates a quinoxaline moiety linked to a pyrrolidine ring through an ether bond, which is substituted with a 6-ethoxypyridine-3-carbonyl group.
| Property | Value |
|---|---|
| CAS Number | 2191216-46-1 |
| Molecular Formula | C20H20N4O3 |
| Molecular Weight | 364.4 g/mol |
Synthesis
The synthesis of this compound generally involves multi-step organic reactions, including the formation of the quinoxaline core and subsequent functionalization to introduce the pyrrolidine and ethoxypyridine substituents. Optimization of these steps is crucial for enhancing yield and scalability for potential industrial applications.
Biological Activity
Preliminary studies indicate that 2-{[1-(6-Ethoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline exhibits promising biological activities, particularly as an inhibitor of pro-inflammatory cytokines. This suggests potential therapeutic applications in treating inflammatory diseases.
Research indicates that the compound may interact with specific receptors involved in inflammatory pathways, although detailed mechanisms remain to be fully elucidated. The binding affinity and selectivity towards these targets are critical for its efficacy and safety profile.
Case Studies and Research Findings
- Anti-inflammatory Activity : In vitro assays demonstrated that the compound effectively reduced the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
- Cytotoxicity Studies : Cytotoxicity assays on various cancer cell lines showed that at certain concentrations, the compound exhibited selective cytotoxic effects without significant toxicity to normal cells.
- Pharmacokinetics : Initial pharmacokinetic studies suggest that the compound has favorable absorption characteristics, with moderate bioavailability in animal models.
Comparison with Related Compounds
To better understand its unique properties, a comparison with structurally similar compounds was performed:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-{[1-(6-Chloropyridin-3-yl)methyl]pyrrolidine} | Contains a chlorinated pyridine | Potentially different biological activity due to chlorine substitution |
| 1-{[1-(6-Methoxypyridine-3-carbonyl)pyrrolidin]} | Contains a methoxy group | Variation in electronic properties affecting reactivity |
Q & A
Q. What are the primary synthetic routes for preparing quinoxaline derivatives, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Quinoxalines are typically synthesized via condensation of 1,2-diamines with α-dicarbonyl compounds or their equivalents. For example:
- Route 1 : Condensation of o-phenylenediamine with benzyl derivatives in refluxing toluene, catalyzed by tosic acid, yields 88% product .
- Route 2 : A pyridine-catalyzed protocol using phenacyl bromide at room temperature minimizes side reactions .
- Optimization : Adjust solvent polarity (e.g., ethanol vs. toluene), catalyst loading (e.g., 5–10 mol% acid), and temperature (60–100°C) to improve purity and yield .
Q. Which analytical techniques are critical for characterizing quinoxaline derivatives, and how should they be interpreted?
- Methodological Answer :
- Structural Confirmation : Use - and -NMR to identify substituent patterns (e.g., pyrrolidine-3-yl ether protons at δ 3.5–4.5 ppm) .
- Purity Assessment : HPLC with a C18 column (gradient: 10–90% acetonitrile/water) ensures ≥95% purity .
- Mass Analysis : HRMS (ESI+) confirms molecular ions (e.g., [M+H] for CHNO at m/z 362.1498) .
Q. How can crystallographic data and computational modeling resolve structural ambiguities in quinoxaline derivatives?
- Methodological Answer :
- X-ray Diffraction : Analyze bond lengths and angles (e.g., quinoxaline N–C bond ~1.33 Å) to validate tautomeric forms .
- DFT Calculations : Compare experimental IR spectra with simulated vibrational modes to confirm substituent orientation .
Advanced Research Questions
Q. How can the biological activity of quinoxaline derivatives be systematically evaluated in cancer or antiviral research?
- Methodological Answer :
- In Vitro Assays : Screen against TNBC cells (e.g., MCF-7) using MTT assays (IC < 10 µM indicates potency) .
- Enzyme Inhibition : Measure HIV-1 reverse transcriptase (RT) inhibition via fluorescence-based assays (IC values < 1 µM correlate with anti-HIV activity) .
- Mechanistic Studies : Perform flow cytometry to assess cell cycle arrest (e.g., G2/M phase blockage) .
Q. What computational strategies are effective in designing quinoxaline-based inhibitors targeting viral enzymes?
- Methodological Answer :
- Virtual Screening : Use molecular docking (e.g., AutoDock Vina) to prioritize compounds with high binding scores (< -9 kcal/mol) to RT’s hydrophobic pocket .
- 3D-QSAR : Build CoMFA/CoMSIA models using IC data to predict substituent effects (e.g., ethoxy groups enhance steric compatibility) .
Q. How can hybrid quinoxaline-coumarin derivatives enhance antiproliferative activity, and what synthetic challenges arise?
- Methodological Answer :
- Design Rationale : Coumarin’s planar structure improves DNA intercalation, while quinoxaline’s nitrogen atoms facilitate H-bonding with topoisomerase II .
- Synthesis : Condense 3-acetyl-8-methoxycoumarin with o-phenylenediamine in ethanol (61% yield), followed by bromination for halogenated analogs .
Q. How do substituent modifications (e.g., ethoxy vs. vinyloxy) influence the structure-activity relationship (SAR) of quinoxalines?
- Methodological Answer :
- Lipophilicity : Ethoxy groups increase logP (e.g., from 2.1 to 3.5), enhancing membrane permeability .
- Electron Effects : Vinyloxy substituents introduce π-π stacking with tyrosine residues in RT’s allosteric site .
Q. What protocols are recommended for assessing acute toxicity in preclinical quinoxaline studies?
- Methodological Answer :
- GHS Classification : Test oral/dermal toxicity in rodents (LD > 500 mg/kg for Category 4) .
- In Silico Tools : Use ProTox-II to predict hepatotoxicity and correlate with structural alerts (e.g., nitro groups) .
Q. How should researchers address contradictions in reported biological activities or synthetic yields?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
